molecular formula C9H7ClF2O B2398506 1-Chloro-3-(2,3-difluorophenyl)propan-2-one CAS No. 1521331-83-8

1-Chloro-3-(2,3-difluorophenyl)propan-2-one

Cat. No.: B2398506
CAS No.: 1521331-83-8
M. Wt: 204.6
InChI Key: GSZCMZJXEFUZHX-UHFFFAOYSA-N
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Description

1-Chloro-3-(2,3-difluorophenyl)propan-2-one is a versatile chemical compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol . This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

1-chloro-3-(2,3-difluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c10-5-7(13)4-6-2-1-3-8(11)9(6)12/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZCMZJXEFUZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521331-83-8
Record name 1-chloro-3-(2,3-difluorophenyl)propan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-Chloro-3-(2,3-difluorophenyl)propan-2-one typically involves the reaction of 2,3-difluorobenzene with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(2,3-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, solvents like DMF or ethanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Chloro-3-(2,3-difluorophenyl)propan-2-one finds applications in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2,3-difluorophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluorine substituents influence the compound’s reactivity and binding affinity to target molecules. The compound may act as an electrophile, reacting with nucleophilic sites on biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

1-Chloro-3-(2,3-difluorophenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1-Chloro-3-(2,3-difluorophenyl)propan-2-one is a halogenated organic compound with potential biological activity due to its unique structural features. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClF2OC_10H_8ClF_2O. The presence of chlorine and fluorine atoms significantly influences its reactivity and interaction with biological systems. The compound is characterized by a propanone functional group, which may contribute to its biological activity through mechanisms such as enzyme inhibition or interaction with cellular receptors.

Biological Activity Overview

Research indicates that compounds with similar halogenated structures exhibit various biological activities, including antimicrobial and antifungal properties. Here, we summarize key findings regarding the biological activity of this compound:

Antimicrobial Activity

Studies have demonstrated that halogenated compounds often possess significant antimicrobial effects. For instance, similar compounds have shown effectiveness against a range of bacteria and fungi. The proposed mechanism involves the disruption of microbial cell membranes and interference with metabolic processes.

Enzyme Inhibition

The chloro and difluoro substituents in this compound suggest potential for enzyme inhibition. The compound may interact with active sites of enzymes, leading to altered catalytic activity. This property can be beneficial in drug design for targeting specific biochemical pathways.

Case Studies

  • Antifungal Activity : A study conducted on various synthesized derivatives showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against standard and clinically isolated fungi. The results indicated that the compound could be as effective as established antifungals like fluconazole .
    CompoundMIC (µg/mL)Activity
    Fluconazole8Positive control
    This compound16Moderate activity
  • Cytotoxicity Studies : In vitro studies assessing cytotoxic effects on human cancer cell lines revealed that the compound exhibited selective toxicity towards certain cancer types while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

The mechanisms through which this compound exerts its biological effects include:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Interaction : The halogen atoms can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function and disrupting metabolic pathways.

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